

Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(+)-mandelate**

Cat. No.: **B127884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (S)-(+)-mandelate**, a valuable chiral building block in pharmaceutical and chemical synthesis. [1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by typical experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]
- CAS Number: 21210-43-5[3][4]
- Molecular Formula: C₉H₁₀O₃[3][4]
- Molecular Weight: 166.17 g/mol [3][4]
- Appearance: White crystalline powder[5]
- Melting Point: 56-58 °C[3][5]
- Optical Activity: [α]D₂₀ +144° (c=1 in methanol)[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl (S)-(+)-mandelate**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl DL-mandelate in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.42 - 7.28	m	5H	Aromatic (C ₆ H ₅)
5.18	s	1H	CH-OH
3.73	s	3H	OCH ₃
~3.5 (broad)	s	1H	OH

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-(+)-enantiomer was not available in the search results. The spectrum is largely identical for both enantiomers in an achiral solvent.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Methyl (S)-(+)-mandelate**

Chemical Shift (δ) ppm	Assignment
174.5	C=O (Ester)
138.9	Aromatic (C)
128.6	Aromatic (CH)
128.3	Aromatic (CH)
126.7	Aromatic (CH)
72.5	CH-OH
52.8	OCH ₃

Note: Specific peak values can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl mandelate

Wavenumber (cm ⁻¹)	Description of Vibration
~3520 (sharp)	O-H Stretch (hydroxyl group)
3090 - 3030	C-H Stretch (aromatic)
2995 - 2950	C-H Stretch (aliphatic, CH ₃)
~1735 (strong)	C=O Stretch (ester carbonyl)
1600, 1495, 1455	C=C Stretch (aromatic ring)
~1210, ~1120	C-O Stretch (ester and alcohol)

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl mandelate

m/z	Relative Intensity	Proposed Fragment Ion
166	Low	[M] ⁺ (Molecular Ion)
107	High	[C ₆ H ₅ CH(OH)] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The molecular ion peak at m/z 166 is often of low intensity in the EI spectrum.[\[6\]](#)

Typical Experimental Protocols

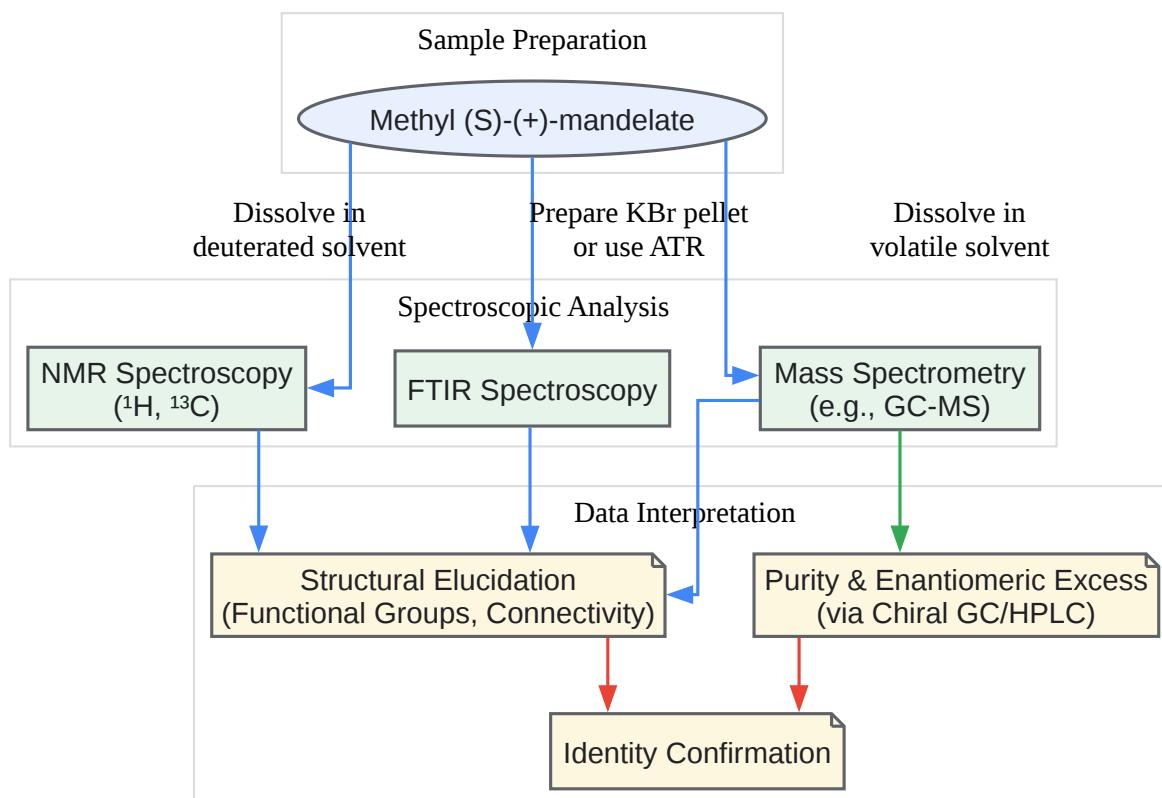
Detailed experimental protocols for the acquisition of spectroscopic data for **Methyl (S)-(+)-mandelate** are not always fully reported in the literature. However, the following represents typical methodologies for these analytical techniques.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^[7] A standard single-pulse experiment is used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are usually acquired on the same instrument, often at a frequency of 75 or 100 MHz.^[7] To simplify the spectrum and enhance sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum where each unique carbon atom appears as a singlet.^{[2][5]}

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample like **Methyl (S)-(+)-mandelate**, the spectrum can be obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm^{-1} . The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.

- Chromatographic Separation: For chiral analysis, a chiral capillary GC column is used, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven temperature is programmed to ensure separation of the enantiomers. For example, an isothermal oven temperature of 140 °C has been used.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral compound like **Methyl (S)-(+)-mandelate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Methyl (S)-(+)-mandelate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. scispace.com [scispace.com]
- 5. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. METHYL DL-MANDELATE(771-90-4) IR Spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127884#methyl-s-mandelate-spectroscopic-data\]](https://www.benchchem.com/product/b127884#methyl-s-mandelate-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com